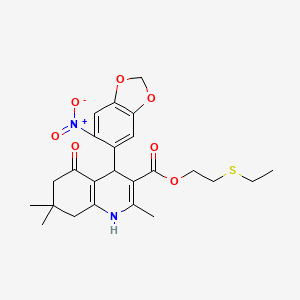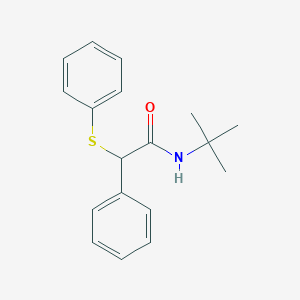
3-(3,4-dimethoxyphenyl)-N,N-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-dimethoxyphenyl)-N,N-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide, also known as DPP, is a synthetic compound that belongs to the pyrazole class of compounds. It has been studied for its potential applications in scientific research, particularly in the field of neuroscience.
Mecanismo De Acción
3-(3,4-dimethoxyphenyl)-N,N-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide acts as a positive allosteric modulator of the metabotropic glutamate receptor 5 (mGluR5). This receptor is involved in the regulation of synaptic plasticity, which is important for learning and memory. By modulating the activity of this receptor, 3-(3,4-dimethoxyphenyl)-N,N-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide enhances cognitive function and has neuroprotective effects.
Biochemical and Physiological Effects:
3-(3,4-dimethoxyphenyl)-N,N-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide has been shown to enhance synaptic plasticity and improve cognitive function in animal models. It has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation. 3-(3,4-dimethoxyphenyl)-N,N-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(3,4-dimethoxyphenyl)-N,N-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide in lab experiments is its ability to enhance cognitive function and synaptic plasticity in animal models. This makes it a useful tool for studying the mechanisms underlying learning and memory. However, one limitation is that 3-(3,4-dimethoxyphenyl)-N,N-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide has not yet been extensively studied in humans, so its effects on human cognition and behavior are not well understood.
Direcciones Futuras
There are several future directions for research on 3-(3,4-dimethoxyphenyl)-N,N-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use as a cognitive enhancer in healthy individuals. Further research is needed to fully understand the mechanisms underlying 3-(3,4-dimethoxyphenyl)-N,N-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide's effects and to determine its safety and efficacy in humans.
Métodos De Síntesis
The synthesis of 3-(3,4-dimethoxyphenyl)-N,N-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide involves several steps, including the reaction of 3,4-dimethoxybenzaldehyde with ethyl acetoacetate to form 3-(3,4-dimethoxyphenyl)-2-propen-1-one. This compound is then reacted with hydrazine hydrate to form the pyrazole ring. Finally, the addition of a dimethylamide group and a phenyl group completes the synthesis of 3-(3,4-dimethoxyphenyl)-N,N-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide.
Aplicaciones Científicas De Investigación
3-(3,4-dimethoxyphenyl)-N,N-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and to enhance cognitive function in animal models. 3-(3,4-dimethoxyphenyl)-N,N-dimethyl-1-phenyl-1H-pyrazole-4-carboxamide has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N,N-dimethyl-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-22(2)20(24)16-13-23(15-8-6-5-7-9-15)21-19(16)14-10-11-17(25-3)18(12-14)26-4/h5-13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQYWQNIQUREAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CN(N=C1C2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-N,N-dimethyl-1-phenylpyrazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![11-methyl-4-(2-methylbenzyl)-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5108370.png)

![1-[2-(methylthio)benzoyl]-4-piperidinecarbonitrile](/img/structure/B5108381.png)

![4,5,10,11-tetraazatetracyclo[5.5.2.0~1,9~.0~3,7~]tetradeca-3,9-diene-6,12-dione](/img/structure/B5108395.png)
![(3R*,4R*)-1-[(2E)-4-methyl-2-pentenoyl]-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B5108414.png)
![4-({1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-piperidinyl}oxy)-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B5108421.png)

![5-(4-bromophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5108437.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylcyclopropanecarboxamide](/img/structure/B5108448.png)

![N-(2-chloro-4-methylphenyl)-2-(2,4-dioxo-1-phenyl-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5108462.png)
![4-(benzyloxy)-N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5108463.png)
![2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol](/img/structure/B5108468.png)